Cas no 2228645-68-7 (4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one)
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one
- EN300-1927410
- 2228645-68-7
-
- Inchi: 1S/C10H10BrNO2/c11-7-2-1-3-8(13)10(7)6-4-9(14)12-5-6/h1-3,6,13H,4-5H2,(H,12,14)
- InChI Key: LDMOMSBEBXYOPV-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C1CC(NC1)=O)O
Computed Properties
- Exact Mass: 254.98949g/mol
- Monoisotopic Mass: 254.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.3Ų
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927410-1g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 1g |
$1029.0 | 2023-09-17 | ||
| Enamine | EN300-1927410-5g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 5g |
$2981.0 | 2023-09-17 | ||
| Enamine | EN300-1927410-10g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 10g |
$4421.0 | 2023-09-17 | ||
| Enamine | EN300-1927410-0.05g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 0.05g |
$864.0 | 2023-09-17 | ||
| Enamine | EN300-1927410-0.1g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 0.1g |
$904.0 | 2023-09-17 | ||
| Enamine | EN300-1927410-0.25g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 0.25g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1927410-0.5g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 0.5g |
$987.0 | 2023-09-17 | ||
| Enamine | EN300-1927410-1.0g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-1927410-2.5g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 2.5g |
$2014.0 | 2023-09-17 | ||
| Enamine | EN300-1927410-5.0g |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one |
2228645-68-7 | 5g |
$2981.0 | 2023-06-01 |
4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-(2-bromo-6-hydroxyphenyl)pyrrolidin-2-one
4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One: A Comprehensive Overview
4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One (CAS No. 2228645-68-7) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, exhibits a wide range of applications and properties that make it a valuable molecule for both academic research and industrial applications. In this article, we will delve into the structural features, synthesis methods, physical properties, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
The molecular structure of 4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One consists of a pyrrolidinone ring fused with a substituted phenyl group. The phenyl ring is substituted with a bromine atom at the 2-position and a hydroxyl group at the 6-position, which introduces both electron-withdrawing and activating groups into the aromatic system. This substitution pattern significantly influences the electronic properties of the molecule, making it highly reactive in various chemical transformations. The pyrrolidinone ring, on the other hand, contributes to the molecule's stability and solubility in polar solvents.
Recent studies have highlighted the importance of 4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a key building block in the development of novel anti-inflammatory agents and anticancer drugs. The bromine substituent on the phenyl ring serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions that are crucial for constructing complex molecular architectures.
In terms of physical properties, 4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One exhibits a melting point of approximately 150°C and is sparingly soluble in organic solvents such as dichloromethane and ethyl acetate. Its hydroxyl group imparts some degree of polarity to the molecule, enhancing its solubility in polar protic solvents like water and methanol. These properties make it suitable for use in various synthetic protocols that require precise control over reaction conditions.
The synthesis of 4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One typically involves a multi-step process that begins with the preparation of the substituted phenol derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. For example, researchers have employed palladium-catalyzed cross-coupling reactions to construct the aryl-pyrrolidinone bond with high yield and selectivity.
One of the most promising applications of 4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One lies in its potential as a precursor for drug discovery. Its unique combination of functional groups allows for extensive chemical modification, enabling researchers to explore its biological activity against various disease targets. For instance, derivatives of this compound have shown potent inhibitory effects against enzymes involved in inflammation and cancer progression.
In addition to its role in pharmaceutical research, 4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One has also found applications in materials science. Its ability to form stable coordination complexes with transition metals makes it a valuable component in catalytic systems used for organic synthesis. Furthermore, its aromaticity and conjugated system render it suitable for use in optoelectronic materials, where electronic transitions can be tuned for specific applications.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity profiles of 4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One to ensure its safe handling and disposal. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation within a reasonable timeframe, minimizing its environmental impact.
In conclusion, 4-(2-Bromo-6-Hydroxyphenyl)Pyrrolidin-2-One (CAS No. 2228645-68-7) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, reactivity, and physical properties make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond. As ongoing research continues to uncover new applications and synthetic strategies for this compound, its role as a cornerstone molecule in modern chemistry is likely to grow even further.
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